

# Application Notes and Protocols for FGF2 Supplementation in Organoid Culture Media

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## For Researchers, Scientists, and Drug Development Professionals

Fibroblast Growth Factor 2 (FGF2), a key signaling protein, plays a pivotal role in the development and maintenance of various organoid cultures. Its supplementation in culture media is critical for promoting cell proliferation, maintaining stemness, and directing differentiation, making it an indispensable component for robust organoid-based research and drug development. These application notes provide a comprehensive overview of FGF2's role, detailed protocols for its use, and quantitative data on its effects across different organoid systems.

## Introduction to FGF2 in Organoid Culture

Fibroblast Growth Factors (FGFs) are a family of heparin-binding proteins that regulate a multitude of cellular processes, including mitogenesis, differentiation, migration, and angiogenesis.<sup>[1]</sup> FGF2, also known as basic FGF (bFGF), is particularly crucial in organoid culture for its ability to support the self-renewal of stem cells and progenitors.<sup>[1][2]</sup> It is a common supplement in culture media for a variety of organoids, including those of the intestine, lung, stomach, and colon cancer.<sup>[1][2][3]</sup> FGF2 exerts its effects by binding to high-affinity FGF receptors (FGFRs), which triggers a downstream signaling cascade, primarily through the MAPK/ERK pathway, to influence gene expression and cellular behavior.<sup>[1][4]</sup>

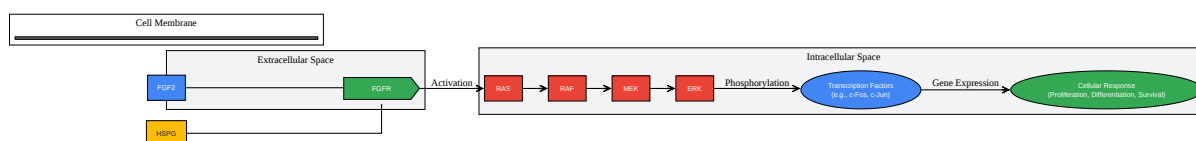
## Key Applications of FGF2 in Organoid Systems

FGF2 supplementation is instrumental in several aspects of organoid culture:

- **Maintenance of Stemness:** In pluripotent stem cell-derived organoids and adult stem cell cultures, FGF2 is essential for maintaining the undifferentiated state of progenitor cells.[1][2]
- **Promotion of Proliferation and Survival:** FGF2 acts as a potent mitogen, stimulating the proliferation of organoid-forming stem cells and ensuring the survival and expansion of the culture.[3][5]
- **Induction of Differentiation and Morphogenesis:** Depending on the context and in combination with other growth factors, FGF2 can guide the differentiation of stem cells into specific lineages and promote the complex three-dimensional morphogenesis of organoids. [3][5][6] For instance, in salivary gland organoids, FGF2 promotes pro-acinar differentiation while inhibiting ductal differentiation.[6][7]
- **Disease Modeling and Drug Development:** By supporting the growth of patient-derived organoids, FGF2 facilitates the creation of in vitro models for studying diseases like colorectal cancer and for testing the efficacy and toxicity of novel therapeutics.[2][8][9]

## Signaling Pathway of FGF2

The binding of FGF2 to its receptor (FGFR) on the cell surface, in the presence of a heparin sulfate proteoglycan co-receptor, initiates a signaling cascade that is crucial for its biological effects in organoids.



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FGF2/FGFR signaling cascade.

## Experimental Protocols

### General Preparation of FGF2-Supplemented Organoid Culture Medium

This protocol provides a general guideline for supplementing organoid culture medium with FGF2. Specific concentrations may need to be optimized for different organoid types.

#### Materials:

- Basal organoid medium (e.g., Advanced DMEM/F12)
- Recombinant human or mouse FGF2 (carrier-free)
- Nuclease-free water or sterile PBS for reconstitution
- Sterile microcentrifuge tubes
- Sterile filtered pipette tips

#### Procedure:

- Reconstitution of FGF2:
  - Briefly centrifuge the vial of lyophilized FGF2 to collect the powder at the bottom.
  - Reconstitute the FGF2 in nuclease-free water or sterile PBS to a stock concentration of 10-100 µg/mL. For example, reconstitute 10 µg of FGF2 in 100 µL of sterile water to get a 100 µg/mL stock.
  - Gently pipette up and down to dissolve the powder completely. Avoid vigorous vortexing.
- Aliquoting and Storage:

- Aliquot the reconstituted FGF2 stock solution into smaller working volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
- Store aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
- **Supplementation of Culture Medium:**
  - Thaw an aliquot of FGF2 on ice just before use.
  - Calculate the required volume of FGF2 stock to add to the basal medium to achieve the desired final concentration. For example, to make 10 mL of medium with a final FGF2 concentration of 50 ng/mL from a 100 µg/mL stock, add 5 µL of the stock solution.
  - Add the calculated volume of FGF2 to the pre-warmed basal medium.
  - Gently mix the medium by inverting the tube or swirling.
  - The FGF2-supplemented medium is now ready for use.

## Protocol for Culturing Colorectal Cancer (CRC) Organoids with FGF2

This protocol is adapted from studies on patient-derived CRC organoids where FGF2 is a key component for maintaining cancer stem cell (CSC) self-renewal.<sup>[2][4]</sup>

### Materials:

- Advanced DMEM/F12
- HEPES (10 mM)
- GlutaMAX (1%)
- B-27 supplement (without Vitamin A) (2%)
- N-2 supplement (1%)
- Heparin (2 µg/mL)

- N-Acetylcysteine (1 mM)
- Human EGF (50 ng/mL)
- Human FGF2 (50 ng/mL)
- Y-27632 (ROCK inhibitor) (10  $\mu$ M)
- Antibiotics/antimycotics
- Growth factor-reduced Matrigel

#### Procedure:

- Preparation of CSC Medium: Prepare the complete Cancer Stem Cell (CSC) medium by combining all the components listed above, with the exception of Matrigel.[\[2\]](#)
- Cell Seeding in Matrigel:
  - Isolate and prepare a single-cell suspension from the tumor tissue.
  - Resuspend the cell pellet in the prepared CSC medium.[\[2\]](#)
  - Mix the cell suspension with growth factor-reduced Matrigel at a 1:1 ratio. A typical density is 5,000 cells per 50  $\mu$ L Matrigel droplet.[\[2\]](#)
  - Plate droplets of the cell-Matrigel mixture into pre-warmed culture plates.
  - Allow the Matrigel to solidify at 37°C for 15-30 minutes.
- Organoid Culture and Maintenance:
  - Carefully add the complete CSC medium (containing 50 ng/mL FGF2) to cover the Matrigel droplets.[\[2\]](#)
  - Culture the organoids at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
  - Change the medium every 2-3 days.

## Quantitative Data on FGF2 Effects

The optimal concentration and specific effects of FGF2 can vary significantly between organoid types. The following tables summarize quantitative data from various studies.

**Table 1: FGF2 Concentration in Different Organoid Culture Media**

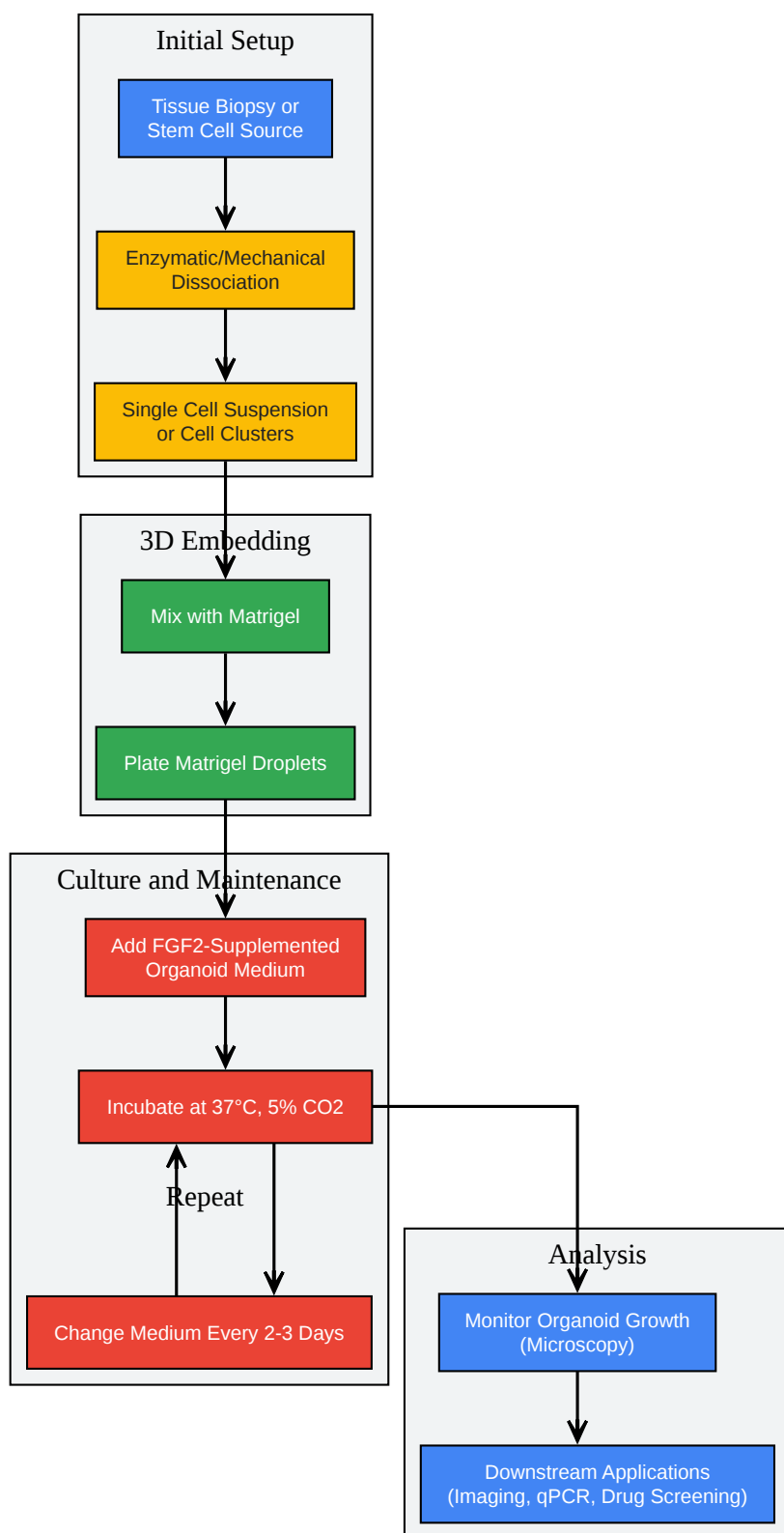
Organoid Type	FGF2 Concentration	Source
Colorectal Cancer	50 ng/mL	<a href="#">[2]</a>
Salivary Gland	Not specified, but required for AQP5 expression	<a href="#">[5]</a>
Lung	1 nM (approx. 17.5 ng/mL)	<a href="#">[3]</a> <a href="#">[10]</a>
Intestinal (from pluripotent stem cells)	50 ng/mL to 2.5 µg/mL (150-500 ng/mL preferred)	<a href="#">[11]</a>
Mammary	Used in combination with EGF and FGF10	<a href="#">[12]</a>
Human Dental Pulp Stem Cells	1-20 ng/mL	<a href="#">[13]</a> <a href="#">[14]</a>

**Table 2: Effects of FGF2 on Organoid Formation and Differentiation**

Organoid Type	FGF2 Effect	Quantitative Measurement	Source
Lung	Promotes organoid formation	Organoid Forming Efficiency (OFE) of ~0.11% at 1 nM	<a href="#">[3]</a> <a href="#">[10]</a>
Lung	Increased FGF2 concentration (to 2 nM) leads to >2-fold increase in organoid numbers	<a href="#">[10]</a>	
Salivary Gland	Promotes pro-acinar differentiation	Increased AQP5 expression	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Salivary Gland	Increases average organoid diameter	Enlargement detected after 7 days in culture	<a href="#">[5]</a> <a href="#">[15]</a>
Colorectal Cancer	Essential for self-renewal and organoid formation	FGFR inhibition abrogates organoid formation	<a href="#">[2]</a> <a href="#">[4]</a>
Human Periodontal Ligament Stem Cells	Low concentrations (1 ng/mL) promote osteogenic differentiation	Higher ALP activity	<a href="#">[13]</a>
Human Periodontal Ligament Stem Cells	Higher concentrations inhibit osteogenesis	<a href="#">[13]</a>	

## Experimental Workflows and Logical Relationships

### Workflow for Establishing FGF2-Dependent Organoid Cultures



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Workflow for organoid culture with FGF2.



## Conclusion and Future Perspectives

FGF2 is a cornerstone of many organoid culture systems, essential for maintaining stem cell populations and directing morphogenesis. The protocols and data presented here provide a foundation for researchers to effectively utilize FGF2 in their specific organoid models. Future research will likely focus on elucidating the nuanced, context-dependent roles of FGF2 in combination with other signaling molecules to generate even more physiologically relevant and complex organoid structures for disease modeling, regenerative medicine, and personalized drug discovery. The use of more stable forms of FGF2, such as FGF2-STAB, may also enhance the reproducibility and efficiency of organoid cultures.[10]

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